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Compound of Interest

Compound Name:
(S)-4-Benzyloxymethyl-2,2-

dimethyl-1,3-dioxolane

Cat. No.: B017610 Get Quote

An In-depth Technical Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane:

Properties, Synthesis, and Applications

Introduction
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block

extensively utilized in synthetic organic chemistry and pharmaceutical development.[1] Derived

from the "chiral pool," specifically from (S)-glyceraldehyde or L-serine, this compound offers a

stereochemically defined framework that is invaluable for the construction of complex,

enantiomerically pure molecules. Its structure incorporates two key protecting groups—a

benzyl ether and an acetonide (isopropylidene ketal)—masking a glycerol backbone. This

arrangement allows for sequential, regioselective deprotection and functionalization, making it

a preferred choice for chemists aiming to streamline synthetic pathways and enhance yields in

both academic and industrial settings.[1]

This guide serves as a technical resource for researchers, scientists, and drug development

professionals, providing in-depth information on the chemical properties, synthesis, and

strategic applications of this important chiral synthon.

Physicochemical and Spectroscopic Properties
The unique structure of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane dictates its

physical characteristics and spectroscopic signature. It is commonly supplied as a stable,
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colorless to slightly yellow liquid, which simplifies handling and dispensing in a laboratory

setting.[1]

Chemical and Physical Data
The fundamental properties of the compound are summarized in the table below, providing a

quick reference for experimental planning.

Property Value Reference(s)

CAS Number 16495-03-7 [1][2]

Molecular Formula C₁₃H₁₈O₃ [1][3]

Molecular Weight 222.28 g/mol [1][3]

IUPAC Name

(4S)-2,2-dimethyl-4-

(phenylmethoxymethyl)-1,3-

dioxolane

[3]

Appearance
Colorless or slightly yellow

clear liquid
[1][4]

Density 1.050 g/mL at 20 °C [1][2]

Boiling Point 79-80 °C at 0.05 mm Hg [2][5]

Refractive Index (n20/D) 1.49 - 1.496 [1][5]

Optical Rotation ([α]20/D) +18° to +21° (neat) [1][4]

Storage Conditions
2-8 °C, sealed in a dry

environment
[1][5]

Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of (S)-4-
Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. The expected spectral features are outlined

below.

¹H NMR: The proton NMR spectrum provides a clear map of the molecule. Key expected

signals include:
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Two singlets around δ 1.3-1.5 ppm for the two diastereotopic methyl groups of the

acetonide.

A multiplet for the chiral proton at the C4 position of the dioxolane ring.

A characteristic AB quartet or two distinct singlets for the benzylic protons (-O-CH₂-Ph)

around δ 4.5 ppm.

A multiplet for the protons of the benzyloxymethyl group (-CH₂-O-Bn).

A multiplet corresponding to the aromatic protons of the benzyl group between δ 7.2-7.4

ppm.

¹³C NMR: The carbon spectrum will confirm the carbon framework. Expected signals include:

Two distinct signals for the acetonide methyl carbons.

A signal for the quaternary carbon of the acetonide (C2) typically above δ 100 ppm.

Signals for the carbons of the dioxolane ring and the benzyloxymethyl side chain.

Signals in the aromatic region (δ 127-138 ppm) for the benzyl group carbons.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying functional groups. Key

absorptions include:

C-H stretching vibrations (aliphatic and aromatic).

Strong C-O stretching bands characteristic of the ether and acetal functionalities, typically

in the 1050-1250 cm⁻¹ region.

C=C stretching vibrations from the aromatic ring around 1600 cm⁻¹ and 1450 cm⁻¹.

Mass Spectrometry (MS): ESI-MS would typically show the molecular ion peak [M+H]⁺ or

[M+Na]⁺, confirming the molecular weight of 222.28 g/mol .[3]

Synthesis and Purification
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The most common and efficient synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-
dioxolane starts from the commercially available chiral precursor, (S)-(+)-2,2-Dimethyl-1,3-

dioxolane-4-methanol, often referred to as (S)-Solketal. The synthesis involves a standard

Williamson ether synthesis.

(S)-Solketal NaH, Anhydrous THF Deprotonation Sodium Alkoxide Intermediate Benzyl Bromide (BnBr) SN2 Reaction (S)-4-Benzyloxymethyl-
2,2-dimethyl-1,3-dioxolane Workup & Vacuum Distillation

Click to download full resolution via product page

Caption: Synthesis workflow for the target compound.

Experimental Protocol: Synthesis
Objective: To synthesize (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane via Williamson

ether synthesis.

Materials:

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)

Sodium hydride (NaH), 60% dispersion in mineral oil

Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH₄Cl)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The
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mineral oil is removed by washing with anhydrous hexanes under nitrogen, followed by

careful decantation.

Solvent Addition: Anhydrous THF is added to the flask to create a suspension of NaH. The

suspension is cooled to 0 °C in an ice bath.

Deprotonation: A solution of (S)-Solketal (1.0 equivalent) in anhydrous THF is added

dropwise to the NaH suspension via the dropping funnel. The reaction is allowed to stir at 0

°C for 30 minutes and then warmed to room temperature for 1 hour, or until hydrogen gas

evolution ceases. This step forms the sodium alkoxide intermediate.

Causality Insight:Sodium hydride is a strong, non-nucleophilic base, making it ideal for

deprotonating the primary alcohol without competing in the subsequent Sₙ2 reaction. The

reaction is performed at 0 °C initially to control the exothermic reaction and the rate of

hydrogen evolution.

Alkylation: The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.1 equivalents)

is added dropwise. The mixture is then allowed to warm to room temperature and stirred

overnight.

Trustworthiness:The reaction progress can be monitored by Thin Layer Chromatography

(TLC) until the starting alcohol spot is consumed.

Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of

saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH. The mixture is

transferred to a separatory funnel and diluted with water and ethyl acetate. The organic layer

is separated, and the aqueous layer is extracted twice more with ethyl acetate.

Washing: The combined organic layers are washed sequentially with water and then brine,

dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

Purification: The crude residual oil is purified by vacuum fractional distillation to yield the final

product as a clear liquid.[2][6]

Core Applications in Asymmetric Synthesis
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The utility of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane lies in its dual-protected

chiral structure, which can be unmasked in a controlled manner.

(S)-4-Benzyloxymethyl-
2,2-dimethyl-1,3-dioxolane

H₂, Pd/C
(Hydrogenolysis)

 Cleaves
 Benzyl Ether 

H₃O⁺ (e.g., aq. HCl)
(Acidic Hydrolysis)

 Cleaves
 Acetonide 

(S)-2,2-Dimethyl-1,3-
dioxolane-4-methanol

(Reveals Primary Alcohol)

Further
Functionalization

(S)-3-(Benzyloxy)propane-
1,2-diol

(Reveals Diol)

Further
Functionalization

Click to download full resolution via product page

Caption: Selective deprotection pathways.

The Benzyl Ether as a Hydroxyl Protecting Group
The benzyl (Bn) group is a robust protecting group for the primary alcohol. It is stable to a wide

range of acidic and basic conditions, as well as many oxidizing and reducing agents. This

stability allows for extensive chemical modifications on other parts of a molecule without

affecting the protected hydroxyl group.
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Deprotection Protocol: Hydrogenolysis The most common method for removing a benzyl ether

is catalytic hydrogenation.

Setup: The benzyl-protected compound is dissolved in a suitable solvent (e.g., ethanol,

methanol, or ethyl acetate) in a flask designed for hydrogenation.

Catalyst: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to

the solution.

Expertise Insight:The choice of catalyst loading and solvent can influence reaction rates.

For substrates sensitive to acid, a neutralized support (e.g., by washing the Pd/C with a

base) can be used to prevent acid-catalyzed side reactions like acetonide cleavage.

Reaction: The flask is evacuated and backfilled with hydrogen gas (H₂) several times before

being left to stir under a hydrogen atmosphere (from a balloon or a pressurized vessel) at

room temperature.

Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the mixture is

filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated

under reduced pressure to yield the deprotected alcohol.

The Acetonide as a Diol Protecting Group
The isopropylidene acetal (acetonide) protects the 1,2-diol moiety derived from the original

glycerol backbone. It is stable to basic, nucleophilic, and reductive conditions but is readily

cleaved under acidic conditions.[7]

Deprotection Protocol: Acidic Hydrolysis Mild acidic conditions are sufficient to hydrolyze the

acetonide, liberating the diol.

Setup: The acetonide-protected compound is dissolved in a protic solvent mixture, typically

methanol/water or THF/water.

Acid Catalyst: A catalytic amount of a strong acid, such as hydrochloric acid (HCl), sulfuric

acid (H₂SO₄), or p-toluenesulfonic acid (TsOH), is added.
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Expertise Insight:The concentration and choice of acid are crucial. For sensitive

substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid can be

used to achieve selective cleavage without affecting other acid-labile groups.

Reaction: The reaction is stirred at room temperature and monitored by TLC.

Workup: Upon completion, the reaction is neutralized by the addition of a weak base (e.g.,

saturated aqueous sodium bicarbonate). The organic solvent is removed under reduced

pressure, and the remaining aqueous solution is extracted with an organic solvent (e.g., ethyl

acetate). The combined organic extracts are dried and concentrated to yield the diol.

Safety and Handling
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is considered harmful if swallowed, in

contact with skin, or if inhaled.[8] Standard laboratory safety precautions should be strictly

followed.
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Hazard Category Precautionary Measures Reference(s)

Exposure Controls

Use only in a well-ventilated

area, preferably in a chemical

fume hood. Wear protective

gloves, clothing, and eye/face

protection.

[8]

Handling

Avoid breathing vapors or mist.

Wash hands thoroughly after

handling. Do not eat, drink, or

smoke when using this

product.

[8]

Storage

Keep container tightly closed.

Store in a cool, well-ventilated

place at 2-8 °C, away from

incompatible materials such as

strong acids and oxidizing

agents.

[1][5][8]

First Aid

Skin: Wash with plenty of soap

and water. Eyes: Rinse

cautiously with water for

several minutes. Ingestion:

Rinse mouth and seek medical

attention. Inhalation: Move to

fresh air.

[8]

Conclusion
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a high-value chiral synthon that

provides a reliable and versatile platform for asymmetric synthesis. Its well-differentiated

protecting groups, the benzyl ether and the acetonide, can be selectively cleaved under

orthogonal conditions, enabling complex and elegant synthetic strategies. For researchers in

pharmaceutical and materials science, a thorough understanding of its properties, handling,

and reaction protocols is essential for leveraging its full potential in the creation of novel,

enantiomerically pure molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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